tert-butyl (1R,3R,5S)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate is a complex organic compound that belongs to the class of bicyclic compounds, specifically azabicyclo compounds. It features a tert-butyl ester and a fluorine atom, which contribute to its unique properties and potential applications in medicinal chemistry. The compound is primarily used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals targeting various biological pathways.
This compound can be synthesized through several chemical pathways that involve readily available starting materials. Its synthesis and characterization are documented in various chemical literature and patents, highlighting its relevance in drug discovery and development.
tert-butyl (1R,3R,5S)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate can be classified as:
The synthesis of tert-butyl (1R,3R,5S)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps:
The synthetic routes may vary but commonly include:
The molecular structure of tert-butyl (1R,3R,5S)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate can be represented by its molecular formula:
Property | Data |
---|---|
Molecular Formula | C₁₂H₂₀FNO₂ |
Molecular Weight | 229.29 g/mol |
IUPAC Name | tert-butyl (1R,3R,5S)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI Key | LPZHGEFKOSTRKW-PBINXNQUSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1C2CCC1CC(C2)F |
The structure features a bicyclic system with a nitrogen atom incorporated into the ring, which is characteristic of azabicyclo compounds.
tert-butyl (1R,3R,5S)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate can participate in several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for tert-butyl (1R,3R,5S)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific biological targets such as receptors or enzymes in the body:
The compound exhibits typical physical properties associated with organic compounds:
Relevant chemical properties include:
tert-butyl (1R,3R,5S)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate has significant applications in scientific research:
This compound represents a versatile entity within organic synthesis and medicinal chemistry, with ongoing research likely to uncover further applications and mechanisms of action in therapeutic contexts.
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.:
CAS No.: 5145-48-2
CAS No.: 25088-57-7